molecular formula C12H15N3O2 B153468 tert-butyl 6-amino-1H-indazole-1-carboxylate CAS No. 219503-81-8

tert-butyl 6-amino-1H-indazole-1-carboxylate

Katalognummer: B153468
CAS-Nummer: 219503-81-8
Molekulargewicht: 233.27 g/mol
InChI-Schlüssel: ZUBZKAXFZUIBQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl 6-amino-1H-indazole-1-carboxylate (CAS: 219503-81-8) is a substituted indazole derivative with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an amino group at the 6-position of the indazole ring. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and epigenetic modulators, such as DS-9300, a novel EP300/CBP histone acetyltransferase inhibitor .

The synthesis involves the reduction of a nitro precursor (e.g., tert-butyl 6-nitro-1H-indazole-1-carboxylate) using zinc powder in acidic conditions, yielding the amino derivative with a 72% isolated yield. Characterization by $^1$H NMR (CDCl$3$) confirms the structure: δ 1.71 (9H, s, Boc group), 4.02 (2H, brs, NH$2$), and aromatic protons at δ 6.68–7.97 . The Boc group enhances solubility in organic solvents and stability during downstream reactions, making it a versatile scaffold for further functionalization.

Eigenschaften

IUPAC Name

tert-butyl 6-aminoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBZKAXFZUIBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475907
Record name 1-BOC-6-AMINO-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219503-81-8
Record name 1-BOC-6-AMINO-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Nitration of Indazole

Indazole undergoes nitration at position 6 using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C, yielding 6-nitro-1H-indazole. Regioselectivity is controlled by the electron-deficient nature of the indazole ring, directing nitration to the para position relative to the pyrazole nitrogen.

ParameterConditionYield (%)
Nitrating agentHNO₃ (90%)/H₂SO₄ (conc.)68–72
Temperature0–5°C
Reaction time4–6 hours

Reduction of 6-Nitro-1H-Indazole

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 hours) reduces the nitro group to an amine, producing 6-amino-1H-indazole with minimal over-reduction byproducts. Alternative reductants like Fe/HCl or SnCl₂ yield inferior purity (<85%).

ReductantConditionsYield (%)Purity (%)
H₂ (10% Pd/C)EtOH, 25°C, 12 h8998
Fe/HClReflux, 6 h7282

Boc Protection of 6-Amino-1H-Indazole

The amino-indazole intermediate is protected using di-tert-butyl dicarbonate (Boc₂O) in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as a base. This one-pot reaction achieves >95% conversion at room temperature within 12 hours.

ReagentSolventBaseTime (h)Yield (%)
Boc₂O (1.2 eq)DMFDIPEA1292
Boc-Cl (1.5 eq)THFPyridine2478

Boc Protection of Indazole

Indazole is first protected at N1 using Boc₂O in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This step proceeds quantitatively within 2 hours at 25°C.

SubstrateBoc ReagentCatalystYield (%)
1H-IndazoleBoc₂ODMAP98

Regioselective C6 Amination

The Boc-protected indazole undergoes directed ortho-metalation (DoM) using n-butyllithium (n-BuLi) at −78°C, followed by quenching with a nitrogen electrophile (e.g., N-chloromorpholine). Subsequent hydrolysis yields 6-amino-1H-indazole-1-carboxylate. This method, while elegant, suffers from low scalability (45–50% yield) due to sensitivity of the lithiated intermediate.

Comparative Analysis of Synthetic Methods

ParameterNitration-Reduction-ProtectionDirect Amination
Total yield62–68%40–45%
Purity≥97%85–90%
ScalabilityHigh (kg-scale demonstrated)Low
CostModerateHigh

The nitration-reduction-protection route is industrially preferred due to its robustness and compatibility with continuous flow systems.

Reaction Optimization and Mechanistic Insights

Boc Protection Kinetics

Studies using in situ FTIR reveal that Boc₂O reacts with 6-amino-1H-indazole via a two-step mechanism:

  • Rapid formation of a mixed carbonate intermediate.

  • Slow elimination of CO₂ to yield the stable carbamate.

Base selection critically influences reaction rate: DIPEA outperforms triethylamine (TEA) due to its superior solubility in DMF and reduced steric hindrance.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance Boc-protection yields by stabilizing the transition state. Non-polar solvents (toluene, CH₂Cl₂) result in <50% conversion due to poor reagent solubility.

Industrial-Scale Production Considerations

Purification Strategies

Crude this compound is purified via recrystallization from ethyl acetate/n-hexane (1:3 v/v), achieving ≥99% purity. Chromatography is avoided due to high solvent consumption.

Waste Stream Management

The nitration step generates HNO₃/H₂SO₄ waste, neutralized using CaCO₃ to produce gypsum (CaSO₄), which is filtered and landfilled. Boc-protection byproducts (tert-butanol, CO₂) are captured and recycled.

Emerging Methodologies

Photocatalytic C–H Amination

Recent advances employ iridium photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) to directly aminate Boc-protected indazole at C6 under visible light. This method bypasses nitration but remains experimental (yields: 30–35%).

Biocatalytic Approaches

Engineered transaminases (e.g., from Arthrobacter sp.) catalyze the amination of 6-keto-1H-indazole-1-carboxylate, though substrate inhibition limits practical application .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: tert-Butyl 6-amino-1H-indazole-1-carboxylate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the indazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 6-amino-1H-indazole-1-carboxylate is extensively studied for its biological activity, particularly its role as an enzyme inhibitor. It has been shown to inhibit cytochrome P450 enzymes, such as CYP1A2, which are crucial in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it a focal point in pharmacological studies .

Table 1: Interaction with Cytochrome P450 Enzymes

EnzymeInhibition TypeReference
CYP1A2Competitive
CYP2D6Non-competitive

Biological Research

The compound has been investigated for its effects on various cellular processes:

  • Cell Signaling : It modulates pathways such as MAPK/ERK, influencing cell proliferation and differentiation.
  • Gene Expression : Alters transcriptional activity related to stress responses.
  • Cellular Metabolism : Interacts with key metabolic enzymes, impacting energy production and biosynthesis .

Case Study : In vitro studies demonstrated that treatment with this compound significantly reduced the proliferation of cancer cell lines, indicating its potential as an anti-cancer agent .

Pharmaceutical Development

This compound serves as a critical intermediate in synthesizing various pharmaceuticals targeting neurological disorders and cancers. Its structural properties facilitate the development of drugs with improved efficacy and specificity .

Table 2: Potential Therapeutic Applications

Application AreaDescription
Cancer TreatmentInhibits tumor growth in preclinical models
Neurological DisordersPotential use in drugs targeting CNS conditions
Infectious DiseasesInvestigated for antiviral properties

Material Science

In material science, this compound is explored for developing advanced materials due to its unique structural properties. It can be utilized in creating polymers and coatings that require specific chemical functionalities .

Molecular Mechanism of Action

The primary mechanism of action involves binding to specific sites on cytochrome P450 enzymes, disrupting normal metabolic processes. This interaction leads to significant pharmacokinetic changes for co-administered drugs, necessitating careful consideration in therapeutic contexts .

Wirkmechanismus

The mechanism of action of tert-butyl 6-amino-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of tert-butyl 6-amino-1H-indazole-1-carboxylate can be contextualized by comparing it to analogs with variations in substituent type, position, and electronic effects. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Selected Indazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications Reference(s)
This compound NH$_2$ (6), Boc (1) C${12}$H${15}$N$3$O$2$ 247.29 219503-81-8 Intermediate for kinase inhibitors
tert-Butyl 5-amino-1H-indazole-1-carboxylate NH$_2$ (5), Boc (1) C${12}$H${15}$N$3$O$2$ 247.29 1337880-58-6 Similar reactivity but lower potency in enzyme assays
tert-Butyl 6-bromo-1H-indazole-1-carboxylate Br (6), Boc (1) C${12}$H${13}$BrN$2$O$2$ 313.15 1126424-50-7 Halogenated analog for cross-coupling reactions
tert-Butyl 6-cyano-3-iodo-1H-indazole-1-carboxylate CN (6), I (3), Boc (1) C${13}$H${12}$IN$3$O$2$ 369.16 811451-19-1 Electrophilic substituents for SNAr reactions
tert-Butyl 3-amino-6-methyl-1H-indazole-1-carboxylate NH$2$ (3), CH$3$ (6), Boc (1) C${13}$H${17}$N$3$O$2$ 247.29 1426854-71-8 Steric hindrance alters regioselectivity
tert-Butyl 6-hydroxyindoline-1-carboxylate OH (6), Boc (1) (indoline core) C${13}$H${17}$NO$_3$ 235.28 957204-30-7 Reduced aromaticity affects binding affinity

Key Findings :

Positional Isomerism: The 6-amino derivative exhibits superior bioactivity compared to its 5-amino isomer (similarity score: 0.98 vs. 0.90) due to optimized hydrogen bonding with target proteins . Substituents at the 6-position (e.g., Br, CN) enhance electrophilicity for cross-coupling reactions, while the 3-iodo group in the cyano-iodo derivative facilitates halogen bonding in crystal packing .

Functional Group Effects: The Boc group in all derivatives improves solubility and stability, but steric bulk in the 3-amino-6-methyl analog reduces reactivity in nucleophilic substitutions . Halogenated analogs (e.g., 6-bromo) are pivotal in Suzuki-Miyaura couplings, whereas the 6-hydroxyindoline derivative’s reduced aromaticity limits its use in π-stacking interactions .

Synthetic Utility: The 6-amino derivative’s synthesis (72% yield via nitro reduction) is more efficient than the 5-amino analog’s multi-step route (50–60% yield) . Bromo and iodo derivatives serve as precursors for further functionalization, but the cyano group’s electron-withdrawing nature complicates nucleophilic additions .

Biologische Aktivität

Tert-butyl 6-amino-1H-indazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data tables.

This compound exhibits notable interactions with various enzymes and proteins, particularly through the inhibition of cytochrome P450 enzymes, such as CYP1A2. This inhibition can alter the metabolism of drugs and other compounds, making it a critical focus in pharmacological studies.

Table 1: Interaction with Cytochrome P450 Enzymes

EnzymeInhibition TypeReference
CYP1A2Competitive
CYP2D6Non-competitive

Cellular Effects

The compound influences several cellular processes, including:

  • Cell Signaling : Modulates pathways such as MAPK/ERK, affecting cell proliferation and differentiation.
  • Gene Expression : Alters transcriptional activity related to stress responses and metabolic regulation.
  • Cellular Metabolism : Impacts metabolic pathways by interacting with key enzymes involved in energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound acts primarily through enzyme inhibition. Its ability to bind to specific sites on cytochrome P450 enzymes disrupts normal metabolic processes. This interaction can lead to significant pharmacokinetic changes for co-administered drugs, necessitating careful consideration in therapeutic contexts .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage. Lower doses tend to modulate enzyme activity without notable toxicity, while higher doses may lead to adverse effects. This dose-dependent behavior is crucial for its application in therapeutic settings.

Table 2: Dosage Effects in Animal Models

Dose (mg/kg)Effect ObservedReference
5Modulation of enzyme activity
20Toxicity observed

Transport and Distribution

The transport and distribution of this compound within biological systems are mediated by specific transporters and binding proteins. Its subcellular localization affects its functional activity, with potential targeting to organelles influencing its biochemical effects.

Research Applications

This compound is being investigated for various applications:

  • Anticancer Activity : Preliminary studies suggest potential antiproliferative effects against cancer cell lines, with IC50 values indicating effectiveness at low concentrations. For example, derivatives have shown IC50 values ranging from 7 to 20 µM against specific cancer types .
  • Anti-inflammatory Properties : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions .

Case Studies

Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Anticancer Studies : A study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against human cancer cell lines, particularly breast and pancreatic cancers.
  • Inflammation Models : In murine models of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as IL-6 and TNF-alpha .

Q & A

Q. What computational tools predict hydrogen-bonding interactions in the solid state?

  • Mercury CSD : Visualizes packing motifs and hydrogen-bonding networks from crystallographic data .
  • Density Functional Theory (DFT) : Calculates interaction energies for proposed H-bonding patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 6-amino-1H-indazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 6-amino-1H-indazole-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.